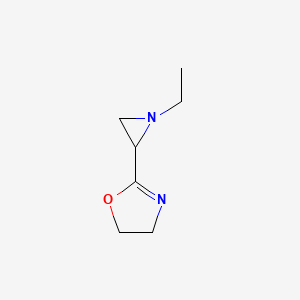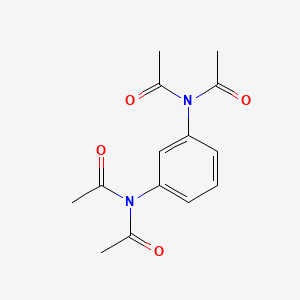
N,N'-(1,3-Phenylene)bis(N-acetylacetamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(1,3-Phenylene)bis(N-acetylacetamide): is an organic compound with the molecular formula C14H16N2O4 It is a derivative of acetamide and features a 1,3-phenylene group linking two N-acetylacetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(1,3-Phenylene)bis(N-acetylacetamide) typically involves the reaction of 1,3-phenylenediamine with acetic anhydride. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product through acetylation of the amine groups.
Industrial Production Methods: While specific industrial production methods for N,N’-(1,3-Phenylene)bis(N-acetylacetamide) are not well-documented, the general approach would involve large-scale acetylation reactions using 1,3-phenylenediamine and acetic anhydride. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions: N,N’-(1,3-Phenylene)bis(N-acetylacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Chemistry: N,N’-(1,3-Phenylene)bis(N-acetylacetamide) is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the creation of polymers and other materials with specific properties.
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. It may also serve as a model compound for studying the behavior of similar structures in biological systems.
Medicine: While direct medical applications are limited, derivatives of N,N’-(1,3-Phenylene)bis(N-acetylacetamide) may have potential as pharmaceutical agents. Research into its biological activity could lead to the development of new drugs.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of N,N’-(1,3-Phenylene)bis(N-acetylacetamide) depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, its activity would be determined by its interaction with molecular targets such as enzymes or receptors. The pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
N,N’-(2-Methyl-1,4-phenylene)bis(N-acetylacetamide): This compound has a similar structure but with a methyl group on the phenylene ring.
Tetraacetylethylenediamine: Another acetylated compound used in different applications.
Uniqueness: N,N’-(1,3-Phenylene)bis(N-acetylacetamide) is unique due to its specific 1,3-phenylene linkage, which imparts distinct chemical and physical properties
Properties
CAS No. |
62477-27-4 |
|---|---|
Molecular Formula |
C14H16N2O4 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
N-acetyl-N-[3-(diacetylamino)phenyl]acetamide |
InChI |
InChI=1S/C14H16N2O4/c1-9(17)15(10(2)18)13-6-5-7-14(8-13)16(11(3)19)12(4)20/h5-8H,1-4H3 |
InChI Key |
NGQDAJFGUSRYKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC(=CC=C1)N(C(=O)C)C(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL octadecanoate](/img/structure/B14521466.png)
![copper(1+);1-[4-(dimethylamino)phenyl]but-3-yn-1-one](/img/structure/B14521473.png)
![3-[4-(Dimethylamino)-2-methoxyphenyl]-2-benzofuran-1(3H)-one](/img/structure/B14521477.png)
![N-[2-(Benzenesulfonyl)-5-nitrophenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14521484.png)

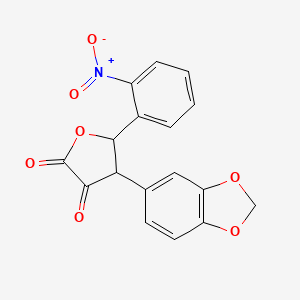
![1-(Hydroxymethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14521511.png)

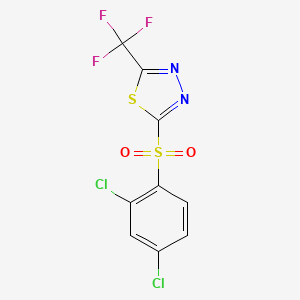
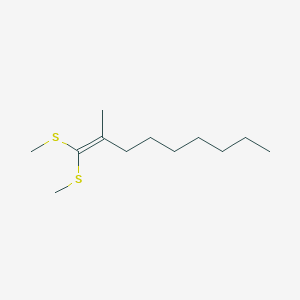
![Dipropan-2-yl [chloro(phenyl)methyl]phosphonate](/img/structure/B14521523.png)
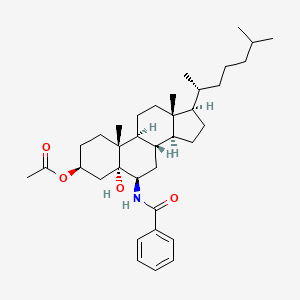
![N,N,N-Trimethyl-2-{[(propan-2-yl)oxy]sulfonyl}ethan-1-aminium chloride](/img/structure/B14521529.png)
